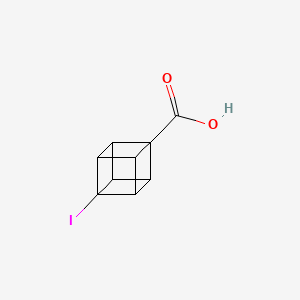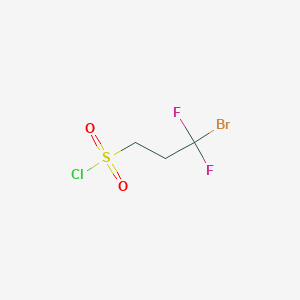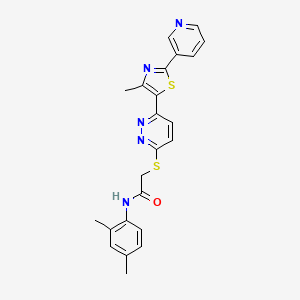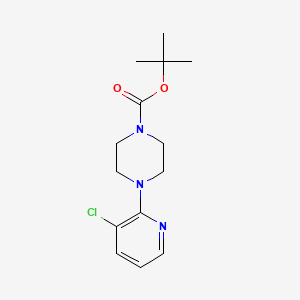
4-Iodocubane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodocubane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H7IO2 and its molecular weight is 274.057. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Functionalization
4-Iodocubane-1-carboxylic acid serves as a pivotal reagent in organic synthesis, particularly in the creation of cubane derivatives. A study by Jimenez et al. (2018) demonstrates the use of methyl-4-iodocubane-1-carboxylate in reactions with arylthiolate and diphenylphosphanide ions under irradiation, leading to the formation of thioaryl- and diphenylphosphoryl-cubane derivatives. These reactions, supported by Density Functional Theory (DFT) calculations, highlight the versatility of this compound in synthetic organic chemistry (Jimenez et al., 2018).
Decarboxylation and Derivative Formation
The compound is also significant in the field of decarboxylation. Moriarty et al. (1989) and (1987) investigated the hypervalent iodine oxidative decarboxylation of cubyl and homocubyl mono- and di-carboxylic acids, including 4-iodo-1-carbomethoxycubane. This process results in the formation of various iodo compounds, illustrating the potential of this compound in producing structurally diverse derivatives (Moriarty et al., 1989), (Moriarty et al., 1987).
Crystal Structure Analysis
Štěpnička et al. (1998) explored the crystal structure and properties of a compound synthesized using 1'-(diphenylphosphino)ferrocenecarboxylic acid and copper(I) iodide, highlighting the importance of this compound in structural chemistry. This work provides insights into the molecular arrangement and stability of cubane-based compounds (Štěpnička et al., 1998).
Biochemical Applications
In the biochemical domain, Bisetty et al. (2006) explored the conformational properties of 4-amino-(D3)-trishomocubane-4-carboxylic acid, a constrained α-amino acid. Their research using molecular mechanics and ab initio methods contributes significantly to understanding the structural characteristics of cubane-based amino acids, which are relevant in designing peptides and protein surrogates (Bisetty et al., 2006).
Safety and Hazards
Future Directions
With the burgeoning interest in cage motifs for bioactive molecule discovery, more research into the safety profiles of cage scaffolds is required . The impact sensitivity and thermal decomposition behavior of judiciously selected starting materials and synthetic intermediates of cubane were evaluated via hammer test and sealed cell differential scanning calorimetry .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
They can act as proton donors due to the presence of the acidic -COOH group, and can form esters, amides, and anhydrides . The iodine atom in 4-Iodocubane-1-carboxylic acid could potentially influence its reactivity and interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism . The iodine atom in this compound might also influence its cellular effects.
Molecular Mechanism
Carboxylic acids can participate in various reactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been noted that iodo-substituted systems, such as this compound, can be more impact sensitive, leading to more rapid thermodecomposition .
Metabolic Pathways
Carboxylic acids are involved in various metabolic pathways, including the tricarboxylic acid (TCA) cycle .
Properties
IUPAC Name |
4-iodocubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMHINRLKQGLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111873-46-2 |
Source


|
| Record name | 8-iodocubane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)




![6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2492944.png)
![2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2492946.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}furan-3-carboxamide](/img/structure/B2492948.png)
![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)




![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2492956.png)
